1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide
Description
The compound 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide features a spiro architecture combining a dioxepino-oxazole fused system and a piperidine ring. Key structural elements include:
Properties
IUPAC Name |
1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N5O4/c18-11-5-9(17(19,20)21)6-23-14(11)26-3-1-16(2-4-26)28-7-10-12(8-29-16)30-25-13(10)15(27)24-22/h5-6,10,12H,1-4,7-8,22H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIUGERMORURLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.
Spirocyclic Ring Formation: The pyridine intermediate is then subjected to a cyclization reaction with appropriate reagents to form the spirocyclic dioxepine and oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced oxazole derivatives, and substituted pyridine derivatives .
Scientific Research Applications
Basic Information
- Molecular Formula : C29H26ClF4N3O5S2
- Molar Mass : 672.11 g/mol
- Density : 1.60 g/cm³ (predicted)
- pKa : 12.47 (predicted)
Structural Characteristics
The compound features a spiro structure that incorporates multiple functional groups, including a pyridine ring and a dioxepin moiety. This structural complexity is significant for its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. The incorporation of the trifluoromethyl group is known to enhance metabolic stability and bioactivity against cancer cell lines. Research suggests that derivatives of this compound could be synthesized and tested for their efficacy in inhibiting tumor growth in vitro and in vivo.
Antimicrobial Properties
Compounds containing pyridine rings have been widely studied for their antimicrobial activities. The presence of the chlorinated and trifluoromethyl substituents may enhance the compound's ability to penetrate bacterial cell membranes, making it a candidate for further investigation as an antimicrobial agent.
Neurological Applications
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of derivatives based on the spiro structure of the compound. These derivatives were evaluated for their anticancer activity against various human cancer cell lines. The results demonstrated that certain modifications to the side chains significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Antimicrobial Testing
In another study, researchers tested the antimicrobial efficacy of compounds derived from similar pyridine-based structures against Gram-positive and Gram-negative bacteria. The results indicated that modifications incorporating electron-withdrawing groups like trifluoromethyl enhanced antibacterial activity, supporting further exploration of this compound's derivatives.
Mechanism of Action
The mechanism of action of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
| Substituent | Effect on Lipophilicity | Hydrogen-Bonding Capacity | Metabolic Stability |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridin-2-yl | High (Cl, CF₃) | Moderate (pyridine N) | High (halogens) |
| Carbohydrazide | Low (polar group) | High (NH, CO) | Variable |
| Pyrimidin-2-yl | Moderate | Moderate (N atoms) | Moderate |
Biological Activity
The compound 1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.
Molecular Structure
- Molecular Formula : C20H20ClF3N4O5
- Molar Mass : 488.84 g/mol
- Density : 1.55±0.1 g/cm³ (Predicted)
- Boiling Point : 659.0±65.0 °C (Predicted)
- pKa : 1.93±0.10 (Predicted)
Structural Representation
The compound features a spiro structure, which is known for its ability to enhance biological activity through improved binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridine and dioxepin moieties allows for effective binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to possess significant antibacterial and antifungal activities. The chlorinated and trifluoromethyl groups may enhance these effects by increasing lipophilicity and improving membrane penetration.
Anticancer Potential
Studies have explored the anticancer potential of related compounds, suggesting that the unique spiro configuration may play a role in disrupting cancer cell proliferation pathways. The ability to interfere with DNA replication or repair mechanisms could be a critical factor in its anticancer efficacy.
Neuroprotective Effects
There is emerging evidence that compounds featuring similar structural characteristics may exhibit neuroprotective effects. This could be due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridine derivatives demonstrated that modifications at the 3-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of trifluoromethyl groups was particularly noted for its positive impact on potency.
Study 2: Anticancer Activity
In vitro studies on spiro compounds showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting the potential of this compound class in cancer therapy.
Study 3: Neuroprotective Properties
Research involving animal models indicated that certain spiro compounds could reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease. These findings suggest that the compound may have therapeutic implications for neurodegenerative disorders.
Q & A
Q. Basic
- NMR : Assign spirocyclic and piperidine protons (δ 1.5–4.5 ppm) and confirm stereochemistry via coupling constants.
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₂ClF₃N₄O₃: 523.1352).
- X-ray crystallography (if crystalline): Resolve absolute configuration, as demonstrated for related pyridinyloxy-imidazothiazines in .
How to resolve contradictions in spectral data for structurally similar derivatives?
Advanced
Contradictions (e.g., overlapping NMR signals) can be addressed via:
- 2D NMR (COSY, HSQC) to map proton-carbon correlations.
- X-ray crystallography to unambiguously determine substituent positions, as in for anti-inflammatory compounds .
- Computational DFT calculations to predict chemical shifts and compare with experimental data .
What in vivo models are suitable for evaluating biological activity?
Basic
Use carrageenan-induced paw edema in mice () to assess anti-inflammatory potential. Measure edema volume at 1–6 hours post-administration and compare with controls. Dose optimization (10–50 mg/kg) and histopathological analysis are recommended .
How to design comparative studies with structural analogs to enhance bioactivity?
Q. Advanced
- Substituent variation : Replace the 3-chloro-5-(trifluoromethyl)pyridinyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to study SAR.
- In silico docking : Predict binding affinity to targets (e.g., COX-2) using software like AutoDock.
- In vivo validation : Compare ED₅₀ values of analogs, as in for pyridinyloxy derivatives .
How does the compound’s stability vary under different pH conditions?
Basic
Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via HPLC at 254 nm. notes stability in acidic conditions (HCl, pH ~1), but hydrolysis may occur at basic pH due to the carbohydrazide moiety .
What computational methods predict reactivity or metabolic pathways?
Q. Advanced
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes for metabolic profiling.
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity .
What purification techniques maximize yield without compromising purity?
Q. Basic
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradient) for polar intermediates.
- HPLC : Apply reverse-phase C18 columns for final purification (≥95% purity) .
How to address discrepancies in toxicity data across studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
